1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-14(2)8-7-13-17(15,16)9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEAMWJKNZFPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzene with dimethylamine to form the intermediate, followed by the introduction of the methanesulfonamide group under controlled conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-[2-(Diethylamino)ethyl]methanesulfonamide (ZN4)
- Structure: Differs by substitution of dimethylamino with diethylamino in the ethylamine side chain .
- Bioactivity: Longer alkyl chains may alter binding affinity to targets like sigma receptors, as seen in related compounds (e.g., BD 1008 and BD 1047, which feature dichlorophenyl and diethylamino groups) .
- Applications: While ZN4 lacks direct pharmaceutical data, analogs with diethylamino groups (e.g., BD 1047) show activity as sigma receptor ligands, suggesting ZN4 may share similar properties .
BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide
- Structure: Features a 3,4-dichlorophenyl group and a dimethylaminoethylamine chain but lacks the sulfonamide moiety .
- Pharmacological Profile: BD 1047 acts as a sigma-1 receptor antagonist, highlighting the importance of the dimethylaminoethyl group in receptor interaction. The absence of sulfonamide may reduce hydrogen-bonding interactions with targets .
1-(4-Chlorophenyl)-2-(Ethylamino)propan-1-one
- Structure: Replaces the sulfonamide with a ketone and substitutes dimethylaminoethyl with ethylamino .
- Key Differences: Functional Group: The ketone group lacks the hydrogen-bonding capacity of sulfonamide, likely reducing solubility and target binding specificity. Bioactivity: Similar chlorophenyl-containing ketones (e.g., cathinone derivatives) are associated with stimulant effects, suggesting divergent applications compared to sulfonamides .
Tolylfluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide
- Structure: Shares the dimethylaminosulfonyl group but incorporates dichlorofluoro and methylphenyl substituents .
- Key Differences: Electrophilic Substituents: The dichlorofluoro group enhances pesticidal activity by increasing electrophilicity and stability. Applications: Tolylfluanid is used as a fungicide, whereas the target compound’s monochlorophenyl group may limit pesticidal efficacy but improve pharmaceutical compatibility .
Structural and Functional Analysis Table
Research Findings and Implications
- Role of Sulfonamide : The sulfonamide group in the target compound enhances solubility and target engagement compared to amines or ketones in analogs .
- Chlorophenyl Substituents: Monochlorophenyl (target) vs. dichlorophenyl (BD 1047) impacts lipophilicity and metabolic stability. Dichlorophenyl analogs show higher receptor affinity but may face toxicity challenges .
- Alkyl Chain Effects: Dimethylaminoethyl (target) vs. diethylaminoethyl (ZN4) balances solubility and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .
Biological Activity
Overview
1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in biomedical research due to its diverse biological activities. The compound features a chlorophenyl group, a dimethylaminoethyl moiety, and a methanesulfonamide functional group, which collectively contribute to its pharmacological properties.
- Molecular Formula: C12H16ClN2O2S
- Molecular Weight: 288.79 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function through the following mechanisms:
- Enzymatic Inhibition: Similar to other sulfonamide derivatives, it may inhibit enzymes involved in metabolic processes or signaling pathways.
- Receptor Modulation: The compound may modulate neurotransmitter receptors, thereby influencing synaptic transmission and neuronal activity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | Effect | Concentration |
|---|---|---|---|
| Anticancer Activity | Various cancer cell lines | Inhibition of cell growth and induction of apoptosis | IC50 ~ 5 µM |
| Antimicrobial Activity | Bacterial strains | Reduction in bacterial viability | Effective at 5 µM |
Case Study 1: Anticancer Activity
A study was conducted to evaluate the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study demonstrated that at concentrations as low as 5 µM, the compound effectively reduced bacterial viability, suggesting its potential as an antibacterial agent. The proposed mechanism includes disruption of bacterial cell wall synthesis.
Q & A
Q. Q1. What are the critical variables to optimize during the synthesis of 1-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide?
Methodological Answer: The synthesis typically involves coupling a 4-chlorophenylmethanesulfonyl chloride with a dimethylaminoethylamine derivative. Key variables include:
- Temperature control : Reactions often proceed optimally at 70–100°C, as higher temperatures may degrade the dimethylaminoethyl group .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance nucleophilic substitution efficiency .
- Catalyst use : Triethylamine or DMAP can accelerate sulfonamide bond formation by scavenging HCl .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy : Confirm the presence of the dimethylaminoethyl group (δ 2.2–2.5 ppm for N(CH₃)₂ protons) and the 4-chlorophenyl moiety (δ 7.3–7.5 ppm aromatic protons) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (expected m/z ≈ 302.08 for C₁₂H₁₈ClN₂O₂S⁺) .
- X-ray crystallography : Resolve spatial arrangements of the sulfonamide and dimethylaminoethyl groups, critical for understanding steric effects .
Q. Q3. What are the common side reactions encountered during synthesis, and how can they be mitigated?
Methodological Answer:
- Over-sulfonation : Excess sulfonyl chloride may lead to di-sulfonated byproducts. Mitigate by controlling stoichiometry (1:1 molar ratio) and adding reagents dropwise .
- Amine oxidation : The dimethylaminoethyl group is prone to oxidation under acidic conditions. Use inert atmospheres (N₂/Ar) and avoid prolonged exposure to oxygen .
- Impurity carryover : Residual solvents (e.g., DMF) can interfere with biological assays. Perform vacuum drying (50°C, 12 hrs) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. Q4. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the sulfonamide’s oxygen atoms are key H-bond acceptors .
- Molecular docking : Simulate interactions with biological targets (e.g., carbonic anhydrase IX). The dimethylaminoethyl group may enhance binding to cationic pockets in enzymes .
- QSAR modeling : Correlate substituent variations (e.g., chloro vs. fluoro) with antimicrobial IC₅₀ values to prioritize synthetic targets .
Q. Q5. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Purity variability : Impurities >5% can skew cytotoxicity assays. Standardize purification protocols and report purity thresholds in all studies .
- Assay conditions : For enzyme inhibition studies, control pH (e.g., 7.4 for physiological relevance) and ionic strength, as the dimethylaminoethyl group’s protonation state affects binding .
- Cell line specificity : Test activity across multiple lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from general toxicity .
Q. Q6. What strategies enable efficient scale-up from milligram to gram-scale synthesis for preclinical studies?
Methodological Answer:
- Continuous flow reactors : Improve heat/mass transfer for exothermic sulfonylation steps, reducing side reactions .
- Catalyst recycling : Immobilize triethylamine on silica gel to reduce waste and costs .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and automate quenching at >90% conversion .
Mechanistic and Analytical Challenges
Q. Q7. How can the compound’s stability under physiological conditions be assessed?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1–10 buffers (37°C, 24 hrs) and analyze via LC-MS. The sulfonamide bond is stable at pH 5–8 but hydrolyzes under extreme acidity .
- Plasma stability assays : Incubate with rat/human plasma (37°C, 1–6 hrs) and quantify remaining compound via HPLC. The dimethylaminoethyl group may enhance plasma protein binding, altering pharmacokinetics .
Q. Q8. What advanced spectroscopic techniques elucidate its interaction with biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes (e.g., Kd ≈ 10–100 nM for carbonic anhydrase) .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during binding, revealing contributions from hydrophobic (chlorophenyl) and electrostatic (dimethylaminoethyl) interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
